molecular formula C24H17N3S B13108210 6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 87255-86-5

6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No.: B13108210
CAS No.: 87255-86-5
M. Wt: 379.5 g/mol
InChI Key: LSXMSUZRPMKGJV-UHFFFAOYSA-N
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Description

6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyridine ring, with benzyl and phenyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the nucleophilic substitution of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with benzyl and phenyl nucleophiles. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures . The reaction mixture is then quenched, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from nucleophilic substitution reactions include various derivatives of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine, depending on the nucleophile used. For example, substitution with alcohols yields alkoxy derivatives, while substitution with amines yields amino derivatives .

Mechanism of Action

The mechanism of action of 6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine in organic electronics involves its role as a donor-acceptor material. The compound’s structure allows for efficient charge transfer and separation, which is crucial for the performance of OFETs and OPVs . In medicinal applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on this aspect are limited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is essential .

Properties

CAS No.

87255-86-5

Molecular Formula

C24H17N3S

Molecular Weight

379.5 g/mol

IUPAC Name

6-benzyl-4,7-diphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine

InChI

InChI=1S/C24H17N3S/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)23-24(27-28-26-23)22(25-20)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

LSXMSUZRPMKGJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=NSN=C3C(=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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